Product packaging for 3-Methyl-5-p-tolyl-1h-pyrazole(Cat. No.:CAS No. 90861-52-2)

3-Methyl-5-p-tolyl-1h-pyrazole

Cat. No.: B3022894
CAS No.: 90861-52-2
M. Wt: 172.23 g/mol
InChI Key: GCBXABQYUJKQHX-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold in modern chemical research. rsc.orgmdpi.comglobalresearchonline.net This "privileged structure" is integral to rational drug development and has inspired the creation of numerous new drug classes. frontiersin.orgnih.gov The versatility of the pyrazole ring is evident in its presence in over 40 FDA-approved drugs for a wide array of clinical conditions. rsc.org These applications span from anti-inflammatory agents like Celecoxib to analgesics and antipsychotics. rsc.org

The significance of pyrazoles extends beyond pharmaceuticals into agrochemicals, where they are used in the synthesis of herbicides and fungicides. globalresearchonline.netchemimpex.com Their unique structural properties also lend them to applications in material science, including the development of advanced polymers, fluorescent agents, dyes, liquid crystals, and organic light-emitting diodes (OLEDs). chemimpex.comnih.gov The chemical architecture of pyrazole allows for diverse substitutions, which fine-tunes its biological and physical properties, making it a multipurpose lead compound for creating biologically active molecules. globalresearchonline.net Researchers are continually exploring pyrazole derivatives for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and anticonvulsant properties. globalresearchonline.netnih.govwisdomlib.org

Research Context of Substituted Pyrazoles

The broad utility of the pyrazole core is significantly enhanced through the introduction of various substituent groups on the ring. The substitution, replacement, or removal of functional groups on a pyrazole ring directly influences the molecular interactions, efficacy, and potency of the resulting analogs. nih.gov This principle forms the basis of structure-activity relationship (SAR) studies, which are crucial for the rational design of new molecules with optimized therapeutic activity and fewer adverse effects. rsc.orgnih.gov

The position and nature of substituents govern the chemical behavior and biological effects of pyrazole derivatives. scirp.org For instance, the addition of an adamantyl residue to a 1,5-diaryl pyrazole was found to enhance its anti-inflammatory activity. nih.gov Similarly, pyrazole compounds with fluorine substitutions on an attached phenyl ring have demonstrated antinociceptive effects. frontiersin.orgnih.gov The synthesis of diverse pyrazole derivatives, such as those with sulfonamide, carboxamide, or cyano groups, is a key strategy for discovering compounds with potent and specific activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. wisdomlib.orgscirp.orgjst.go.jp The synthesis of these substituted pyrazoles can be achieved through various methods, including the condensation of hydrazines with unsaturated carbonyl compounds. researchgate.netresearchgate.net This chemical tractability allows chemists to generate large libraries of compounds for screening and development in medicinal, agricultural, and materials chemistry. encyclopedia.pub

Objectives and Scope of Academic Inquiry into 3-Methyl-5-p-tolyl-1H-pyrazole

Academic inquiry into this compound focuses on its role as a versatile chemical intermediate and its potential applications stemming from its specific substitution pattern. chemimpex.com The presence of a methyl group at the 3-position and a p-tolyl group at the 5-position of the pyrazole ring defines its unique chemical properties and reactivity.

Research objectives for this compound include:

Synthesis and Characterization: Developing efficient synthesis routes, such as the reaction of appropriate chalcones with hydrazine (B178648), and characterizing the compound's structure and properties using spectroscopic and crystallographic methods. scispace.com

Intermediate for Agrochemicals: Utilizing it as a key building block in the synthesis of effective herbicides and fungicides, contributing to crop protection and sustainable agriculture. chemimpex.com

Pharmaceutical Development: Exploring its potential as a scaffold for new therapeutic agents, particularly those with anti-inflammatory and analgesic properties. chemimpex.com

Material Science: Investigating its use in the synthesis of specialized polymers and other advanced materials that require specific thermal and mechanical characteristics. chemimpex.com

Biochemical Research: Studying its interactions within biochemical pathways to gain insights into metabolic processes, which could inform the development of novel therapeutic strategies. chemimpex.com

The scope of the research is centered on leveraging the compound's distinct structure for creating more complex molecules with enhanced efficacy and targeted functions in various scientific and industrial fields.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 90861-52-2 chemimpex.comusbio.net
Molecular Formula C₁₁H₁₂N₂ chemimpex.com
Molecular Weight 172.23 g/mol chemimpex.comcymitquimica.com
Appearance Cream color powder chemimpex.com
Melting Point 118-124 °C chemimpex.com
Purity ≥ 98% (HPLC) chemimpex.com
MDL Number MFCD08446306 chemimpex.com

| PubChem ID | 4328175 chemimpex.com |

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Celecoxib
1,5-diaryl pyrazole
5-Chloro-3-methyl-1-(p-tolyl)-N-tosyl-1H-pyrazole-4-carboxamide
3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carbonitrile
3-(Trifluoromethyl)-5-p-tolyl-1H-pyrazole
(E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole
3-Methyl-4-(p-tolyldiazenyl)-1H-pyrazol-5(4H)-one
5-hydroxy-3-methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
3-Methyl-1-p-tolyl-5-pyrazolone
3-(Thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone
Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4- carboxylate
Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde
5-(bromomethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole
Ethyl 5-methyl-1-phenyl-3-p-tolyl-1H-pyrazole-4-carboxylate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B3022894 3-Methyl-5-p-tolyl-1h-pyrazole CAS No. 90861-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXABQYUJKQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90861-52-2
Record name 5-METHYL-3-(4-METHYLPHENYL)-1H-PYRAZOLE
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Synthetic Methodologies for 3 Methyl 5 P Tolyl 1h Pyrazole and Its Analogs

Conventional Synthetic Routes

Traditional methods for pyrazole (B372694) synthesis often involve reactions that can require harsh conditions, long reaction times, and the use of hazardous materials. researcher.life However, they remain fundamental and widely practiced approaches.

Hydrazine (B178648) Hydrate Cyclocondensation Approaches

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds is a classic and straightforward method for synthesizing pyrazoles. nih.govnih.gov This cyclocondensation reaction typically involves the reaction of a β-diketone with hydrazine hydrate. For the synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole, the corresponding β-diketone, 1-(p-tolyl)butane-1,3-dione, would be reacted with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. smolecule.com

The regioselectivity of the cyclocondensation can be influenced by the substituents on the dicarbonyl compound and the hydrazine derivative. nih.gov For instance, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. nih.gov

ReactantsConditionsProductYieldReference
1-(p-tolyl)butane-1,3-dione, Hydrazine hydrateRefluxThis compoundNot specified
4-Methylacetophenone derivatives, Hydrazine hydrateReflux (12-24h), 80-100°C3-(p-Tolyl)-1H-pyrazole derivativesNot specified
Ethyl acetoacetate, PhenylhydrazineNano-ZnO catalyst3-methyl-1-phenyl-1H-pyrazol-5-ol95% nih.gov
Chalcone (B49325), p-((t-butyl)phenyl)hydrazineCu(OTf)₂, [BMIM-PF₆]3,5-disubstituted pyrazole82% nih.gov

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. niscpr.res.in This approach typically involves the reaction of a dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, which is usually an alkene or an alkyne. scispace.comnih.gov

Nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles used in pyrazole synthesis. niscpr.res.inacs.org The reaction of a nitrile imine with an alkyne provides a direct route to fully substituted pyrazoles. The regioselectivity of this cycloaddition is a key aspect, and studies have shown that it can be highly controlled. mdpi.com For example, the reaction between terminal alkynes and α-chiral tosylhydrazones leads to chiral pyrazoles through a cascade of reactions including the formation of a diazo compound, 1,3-dipolar cycloaddition, and a nih.govresearchgate.net-sigmatropic rearrangement. scispace.com

Dipole PrecursorDipolarophileConditionsProduct TypeYieldReference
α-Chiral tosylhydrazonesTerminal alkynesCascade reactionChiral pyrazolesNot specified scispace.com
Diphenyl hydrazonesAcetyl acetoneChloramine-T4-Acetyl-5-methyl-1,3-diarylpyrazoles59-78% niscpr.res.in
Hydrazonoyl chloridesAllenoatesMild conditionsSpirobidihydropyrazolesup to 94% acs.org
Hydrazonoyl chloridesThioauronesMild conditionsSpiro-2-pyrazolinesNot specified mdpi.com

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have gained significant attention as they offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single step. ajgreenchem.com Several MCRs have been developed for the synthesis of pyrazole derivatives.

One such example involves the reaction of an alkyne, a nitrile, and a titanium imido complex, which proceeds via an oxidatively induced N-N bond coupling to form a pyrazole. nih.gov Another MCR involves the one-pot reaction of a β-keto ester, hydrazine, an aromatic aldehyde, and a pyridinium (B92312) salt in an ionic liquid to produce dihydro-1H-furo[2,3-c]pyrazoles. ajgreenchem.com The use of catalysts like imidazole (B134444) in aqueous media has also been reported for the green synthesis of pyrazolone (B3327878) derivatives. acs.org

ComponentsCatalyst/MediumProduct TypeYieldReference
p-Tolunitrile, 3-Hexyne, Azobenzenepy₂TiCl₂(NPh)4,5-Diethyl-N-phenyl-3-p-tolylpyrazole16% nih.gov
Ethyl acetoacetate, Hydrazines, ImidazoleAqueous media2-Pyrazoline-5-one derivativesNot specified acs.org
Aldehydes, Ethyl acetoacetate, Malononitrile, Hydrazine hydrateCocamidopropyl betaine (B1666868) (CAPB) in waterDihydropyrano[2,3-c]pyrazolesNot specified tandfonline.com
Phenyl hydrazine, Malononitrile, AldehydesIodine in waterFunctionalized pyrazolesNot specified tandfonline.com

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods, and pyrazole synthesis is no exception. benthamdirect.comresearcher.liferesearchgate.net Green chemistry approaches focus on reducing or eliminating the use and generation of hazardous substances. benthamdirect.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comdergipark.org.tr This technology has been successfully applied to the synthesis of various pyrazole derivatives. dergipark.org.trrsc.org

For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives through a four-component condensation has been shown to be significantly faster under microwave irradiation compared to conventional heating. nih.gov In one study, a reaction that took 1.4 hours at 80°C with conventional heating to give an 80% yield was completed in just 25 minutes with an 88% yield under microwave irradiation. nih.gov Similarly, a one-pot, three-component synthesis of novel pyrazole scaffolds demonstrated the efficiency of microwave heating. d-nb.infonih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry tool that can enhance reaction rates and yields. benthamdirect.combenthamdirect.com The application of ultrasound in pyrazole synthesis has been explored, demonstrating its potential to facilitate reactions under milder conditions. bgu.ac.ilasianpubs.org

Ultrasound-assisted synthesis has been used for the preparation of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine, with the reaction time being significantly reduced compared to conventional methods. asianpubs.org In another study, the ultrasound-assisted synthesis of pyrano[2,3-c]pyrazole derivatives using a Mn/ZrO₂ catalyst in an aqueous ethanol (B145695) solution resulted in a 98% yield in just 10 minutes, compared to an 83% yield in 1 hour with conventional methods. nih.gov

Solvent-Free and Aqueous Media Syntheses

In response to the growing need for environmentally benign chemical processes, significant research has focused on minimizing or eliminating the use of volatile and hazardous organic solvents. These "green" approaches often lead to simplified work-up procedures, reduced waste, and lower costs.

Solvent-free, or solid-state, synthesis represents a key green methodology. Reactions are typically conducted by heating a mixture of the neat reactants, often in the presence of a catalyst. For instance, the condensation of 1,3-diketones and hydrazines can be efficiently promoted by a catalytic amount of nano-silica sulfuric acid under thermal, solvent-free conditions, offering advantages like short reaction times and high yields. arabjchem.org Similarly, silica-supported phosphorus pentoxide (P2O5·SiO2) has proven to be an effective and reusable catalyst for the solvent-free synthesis of 1,3,5-trisubstituted pyrazoles at 120 °C. oiccpress.com Other studies have utilized scandium(III) triflate (Sc(OTf)3) as a catalyst for solventless condensation at room temperature, achieving excellent yields. scielo.br Microwave irradiation has also been employed to facilitate solvent-free cycloaddition reactions to form 3,5-disubstituted-1H-pyrazoles. mdpi.com

Aqueous synthesis provides another sustainable alternative, utilizing water as a safe, non-toxic, and inexpensive solvent. An efficient protocol for pyrazole synthesis involves the condensation of 1,3-diketones with hydrazines or hydrazides in water at room temperature, catalyzed by Amberlyst-70, a recyclable and non-toxic resinous heterogeneous catalyst. mdpi.comresearchgate.net This method avoids the need for chromatographic purification or complex workups. researchgate.net The use of water microdroplets has emerged as a novel technique where the inherent acidity at the droplet surface can catalyze the dehydration reaction required for pyrazole formation, often within milliseconds and without any external catalyst. acs.org The synergistic effect of combined microwave and ultrasound irradiation has also been shown to dramatically accelerate reactions in aqueous media. rsc.org

Catalytic Methodologies (e.g., Nanocatalysts, Heterogeneous Catalysis)

Catalysis is central to modern pyrazole synthesis, offering pathways to higher yields, milder reaction conditions, and improved selectivity. Heterogeneous catalysts and nanocatalysts are particularly advantageous due to their ease of separation from the reaction mixture, potential for recycling, high stability, and large surface area, which enhances catalytic activity. nih.govresearchgate.netrsc.org

Heterogeneous Catalysis: These catalysts exist in a different phase from the reactants, simplifying their removal post-reaction, often by simple filtration. researchgate.netbenthamdirect.com As mentioned, the acidic resin Amberlyst-70 serves as an effective heterogeneous catalyst in aqueous media. mdpi.comresearchgate.net Other examples include polystyrene-supported sulfonic acid and layered zirconium sulfophenyl phosphonate. arabjchem.org Recently, heterogeneous nickel-based catalysts have been used for the one-pot, three-component synthesis of pyrazoles at room temperature, with the catalyst being reusable for up to seven cycles. mdpi.com

Nanocatalysts: The use of catalysts at the nanometer scale offers a significant increase in the surface-area-to-volume ratio, providing more active sites for reactions. frontiersin.org A variety of nanocatalysts have been developed for pyrazole synthesis. Nano-silica sulfuric acid provides an acidic surface that efficiently catalyzes the condensation of 1,3-diketones and hydrazines. arabjchem.org Metal oxide nanoparticles, such as ZnO and Co₃O₄, have also been employed. rsc.orgfrontiersin.org For example, ZnO nanostructures have been used for the multicomponent synthesis of related pyranopyrazole scaffolds. rsc.org Magnetic nanocatalysts, like magnetized dextrin (B1630399) or Fe₃O₄ composites, are particularly appealing as they can be easily recovered from the reaction mixture using an external magnet. mdpi.comchemmethod.com

Flow Chemistry in Pyrazole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has revolutionized chemical synthesis. mdpi.com This technology offers superior control over reaction parameters like temperature and pressure, enhanced safety, and straightforward scalability compared to traditional batch processing. mdpi.comchim.it

The synthesis of 3,5-disubstituted pyrazoles, including those with p-tolyl groups, has been successfully adapted to continuous flow systems. mdpi.com A notable strategy involves an uninterrupted two-step flow process. researchgate.netrsc.org In the first step, a terminal alkyne (e.g., 4-ethynyltoluene) undergoes a copper-catalyzed homocoupling to form a symmetrical 1,3-diyne intermediate (e.g., 1,4-di-p-tolylbuta-1,3-diyne). This intermediate stream is then directly mixed with a stream of hydrazine. The subsequent reaction, a Cope-type hydroamination, occurs at elevated temperatures (e.g., 120 °C) in a second reactor coil to yield the 3,5-disubstituted pyrazole in very good yields (84-90%) without the need to isolate the diyne intermediate. researchgate.netrsc.org This method provides a direct and efficient route to symmetrically substituted pyrazoles from readily available starting materials. rsc.org

Furthermore, a multistep continuous flow synthesis has been developed for the production of Celecoxib, a pharmaceutical that contains the 5-p-tolyl-pyrazole moiety, demonstrating the industrial applicability of this technology for complex analog synthesis. rsc.org

Mechanistic Investigations of Synthetic Transformations

The most fundamental route to pyrazoles is the Knorr pyrazole synthesis, which involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine. jk-sci.comyoutube.com The mechanism proceeds through several key steps:

Initial attack by one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the dicarbonyl compound.

This forms a hydrazone or enamine-type intermediate after dehydration. youtube.com

An intramolecular cyclization then occurs, where the second nitrogen atom attacks the remaining carbonyl group.

A final dehydration step yields the stable, aromatic pyrazole ring. jk-sci.comyoutube.com

A significant consideration in this mechanism is regioselectivity. When an unsymmetrical 1,3-dicarbonyl, such as 1-(p-tolyl)butane-1,3-dione, reacts with hydrazine, two constitutional isomers can potentially form: this compound and 3-p-tolyl-5-methyl-1H-pyrazole. The final product ratio often depends on the reaction conditions and the relative reactivity of the two carbonyl groups. mdpi.combeilstein-journals.org

In catalyzed reactions, the catalyst's role is typically to facilitate one or more steps of this pathway. For example, the Lewis or Brønsted acidic sites on heterogeneous catalysts can activate a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine, thereby accelerating the initial condensation and subsequent cyclization. arabjchem.orgnih.gov

For the flow synthesis involving a 1,3-diyne intermediate, the mechanism is different. It involves a Cope-type hydroamination where hydrazine adds across the conjugated diyne system, followed by an electrophilic cyclization to furnish the pyrazole ring. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 5 P Tolyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Methyl-5-p-tolyl-1H-pyrazole, providing detailed information about the hydrogen and carbon environments within the molecule. As an N-unsubstituted pyrazole (B372694), it can exist in tautomeric forms, which influences the NMR spectra.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound provides distinct signals that correspond to each unique proton in the structure. The chemical shifts are influenced by the electronic environment of the protons.

NH Proton: The proton attached to the nitrogen of the pyrazole ring typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. For the closely related tautomer, 3-(p-tolyl)-1H-pyrazole, this signal has been observed at approximately δ 10.14 ppm. rsc.org

Aromatic Protons: The p-tolyl group displays a characteristic AA'BB' system, resulting in two distinct doublets. Protons on the tolyl ring typically appear in the range of δ 7.2 to 7.8 ppm. For instance, in a related pyrazole, signals were observed as a doublet at δ 7.65 ppm and another at δ 7.21 ppm. rsc.org

Pyrazole H4 Proton: The single proton on the C4 position of the pyrazole ring typically resonates as a singlet in the region of δ 6.3 to 6.6 ppm. rsc.orgrsc.org

Methyl Protons: The molecule contains two methyl groups in different environments, which results in two separate singlets. The protons of the methyl group attached to the tolyl ring are generally found around δ 2.3–2.5 ppm. Specifically, a signal at δ 2.39 ppm is characteristic for the tolyl methyl group. rsc.org The methyl group attached to the pyrazole ring at the C3 position is observed slightly upfield, with reported values around δ 2.23 ppm for similar structures. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

Proton AssignmentTypical Chemical Shift (δ ppm)Multiplicity
NH (Pyrazole)> 10broad singlet
Ar-H (Tolyl)~ 7.2 - 7.8doublet, doublet
H-4 (Pyrazole)~ 6.3 - 6.6singlet
CH₃ (Tolyl)~ 2.3 - 2.5singlet
CH₃ (Pyrazole)~ 2.2 - 2.3singlet

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data, providing a signal for each unique carbon atom. The chemical shifts help in confirming the carbon skeleton of the molecule.

Pyrazole Carbons: The carbons of the pyrazole ring have distinct chemical shifts. The C3 and C5 carbons, bonded to the methyl and tolyl groups respectively, are found significantly downfield, with shifts around δ 143-150 ppm. rsc.org The C4 carbon, on the other hand, appears much further upfield, typically around δ 102 ppm. rsc.orgrsc.org

Tolyl Carbons: The four unique carbons of the p-tolyl ring resonate in the aromatic region of δ 125-138 ppm. rsc.org The carbon attached to the pyrazole ring (ipso-carbon) and the carbon bearing the methyl group (para-carbon) have distinct shifts influenced by their substituents.

Methyl Carbons: The carbon of the tolyl methyl group typically has a chemical shift of about δ 21 ppm. rsc.org The carbon of the methyl group on the pyrazole ring is found further upfield, at approximately δ 11.5 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures

Carbon AssignmentTypical Chemical Shift (δ ppm)
C3, C5 (Pyrazole)~ 143 - 150
C-Ar (Tolyl, ipso)~ 129 - 133
C-Ar (Tolyl)~ 125 - 138
C4 (Pyrazole)~ 102
CH₃ (Tolyl)~ 21
CH₃ (Pyrazole)~ 11.5

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While standard 1D NMR provides fundamental data, advanced techniques are crucial for unambiguous assignment.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton signals with their directly attached carbon atoms, confirming assignments for the CH, CH₂, and CH₃ groups. Heteronuclear Multiple Bond Correlation (HMBC) is invaluable for establishing the connectivity across the molecule, for example, by showing correlations between the tolyl protons and the C5 carbon of the pyrazole ring, or between the C3-methyl protons and the C3 and C4 carbons. These correlations are essential to differentiate between the 3-methyl-5-p-tolyl and the 5-methyl-3-p-tolyl tautomers.

Computational Methods: Density Functional Theory (DFT) calculations are increasingly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these theoretical values with experimental data provides a high degree of confidence in the structural assignment. nih.govderpharmachemica.com

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy identifies the functional groups present in the molecule by detecting the vibrations of their bonds. The IR spectrum of this compound shows several characteristic absorption bands.

N-H Stretching: A prominent band corresponding to the N-H stretching vibration of the pyrazole ring is typically observed in the region of 3100-3400 cm⁻¹. For 3-(p-tolyl)-1H-pyrazole, this has been reported at 3173 cm⁻¹. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations from the tolyl ring appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹, with a reported value around 2924 cm⁻¹. rsc.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and tolyl rings are found in the 1450-1600 cm⁻¹ region. Bands at 1515 cm⁻¹ and 1454 cm⁻¹ have been reported for a related structure. rsc.org

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring are characteristic and appear at lower frequencies, such as the band at 821 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)
N-H Stretch3100 - 3400
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000 (~2920)
C=N / C=C Ring Stretch1450 - 1600
Aromatic C-H Bend~ 820

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₁H₁₂N₂), the calculated molecular weight is approximately 172.23 g/mol .

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides highly accurate mass measurements. For the constitutional isomer 3-methyl-4-(p-tolyl)-1H-pyrazole, the protonated molecule [M+H]⁺ was observed at an m/z of 173.1074, which corresponds precisely to the calculated value for the formula C₁₁H₁₃N₂⁺ (173.1073). rsc.org This confirms the elemental composition of the molecule. The molecular ion peak [M]⁺ would be found at m/z 172. Common fragmentation pathways for pyrazoles include the loss of a stable N₂ molecule and cleavage of side chains.

X-ray Crystallography and Single Crystal Diffraction

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, analysis of closely related pyrazole derivatives allows for a reliable prediction of its key structural features.

Molecular Geometry: The molecule is not planar. Crystal structures of similar compounds, such as 1-phenyl-3-p-tolyl-pyrazole derivatives, show a significant dihedral angle between the plane of the pyrazole ring and the p-tolyl ring, which can range from approximately 33° to 71°. nih.govniscpr.res.in This twist is due to steric hindrance between the two rings.

Crystal System and Space Group: Related pyrazole compounds frequently crystallize in the monoclinic system, with common space groups being P2₁/c. nih.govresearchgate.net

Elucidation of Tautomeric Forms and Conformational Preferences

The structural characterization of this compound is significantly influenced by the phenomenon of annular prototropic tautomerism, a common feature in 3,5-disubstituted pyrazoles. encyclopedia.pub This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two possible tautomeric forms: this compound and 5-methyl-3-p-tolyl-1H-pyrazole. The equilibrium between these forms can be influenced by factors such as the electronic nature of the substituents, the solvent, and the physical state (solid or solution). nih.gov

Theoretical and experimental studies on analogous 3(5)-disubstituted pyrazoles indicate that the relative stability of the tautomers is governed by the electronic properties of the groups at positions 3 and 5. nih.gov Generally, electron-donating groups tend to stabilize the tautomer where the N-H group is in closer proximity. nih.gov Conversely, electron-withdrawing groups favor the alternative arrangement. In the case of this compound, both the methyl and p-tolyl groups are electron-donating, creating a nuanced electronic balance that determines the predominant tautomer.

X-ray crystallography studies on closely related derivatives provide insight into the molecule's conformational preferences, particularly the orientation of the planar pyrazole and tolyl rings. The dihedral angle between these two rings is a key conformational parameter. In different crystalline environments and with various substitutions on the pyrazole core, this angle has been observed to vary significantly, indicating considerable conformational flexibility. For instance, in a pyrazole chalcone (B49325) derivative, the dihedral angle between the pyrazole ring and the tolyl ring was found to be 32.95 (9)°. niscpr.res.in In another derivative, ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate, this angle was measured at 60.35 (8)°. iucr.orgresearchgate.netiucr.org This variation underscores how different substitution patterns and crystal packing forces can influence the molecule's solid-state conformation.

Table 1: Dihedral Angles in p-Tolyl-Substituted Pyrazole Derivatives
CompoundDihedral Angle (Pyrazole Ring – Tolyl Ring)Reference
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde derivative32.95 (9)° niscpr.res.in
Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate60.35 (8)° iucr.orgiucr.org
1-(3-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone51.26 (12)° nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular architecture of this compound in the solid state is dictated by a combination of intermolecular forces, including hydrogen bonding and π-stacking interactions. The pyrazole ring itself is a versatile participant in these interactions, with the N-H group acting as a hydrogen bond donor and the sp2-hybridized nitrogen atom serving as an acceptor.

In the crystal structures of related compounds, hydrogen-bonded chains are a common motif. C–H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule, are frequently observed. iucr.orgresearchgate.netiucr.org These interactions can link molecules into chains propagating along a crystallographic axis. iucr.org For example, in the crystal packing of ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate, C–H···π interactions are responsible for forming molecular chains. iucr.orgresearchgate.net

Aromatic π–π stacking is another crucial interaction that governs the crystal packing. These interactions occur between the electron-rich pyrazole and tolyl rings of adjacent molecules. In the crystal structure of 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, aromatic π–π stacking interactions between the pyrazole and tolyl rings link molecules into centrosymmetric dimers. researchgate.net Similarly, in other pyrazole derivatives, adjacent chains formed by hydrogen bonding are connected through π–π interactions, creating a three-dimensional network. niscpr.res.innih.gov The incorporation of the thiophene (B33073) ring in a related structure, 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, leads to parallel slipped π–π interactions between thiophene and pyrazole rings with an inter-centroid distance of 3.7516(14) Å, further stabilizing the crystal lattice. vulcanchem.com

Table 2: Examples of Intermolecular Interactions in Related Pyrazole Structures
Interaction TypeDescriptionCompound/SystemReference
C–H···πForms chains propagating along the a-axis.Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate iucr.orgresearchgate.netiucr.org
π–π StackingLinks molecules into centrosymmetric dimers via pyrazole-tolyl ring interactions.3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net
C–H···OForms a hydrogen-bonded chain.A pyrazole chalcone derivative niscpr.res.in
π–π StackingParallel slipped interactions between thiophene and pyrazole rings (inter-centroid distance = 3.7516(14) Å).3-(Thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic structure of this compound gives rise to characteristic absorptions in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. These absorptions correspond to electronic transitions between different molecular orbitals. The extended conjugated system, encompassing both the pyrazole and the p-tolyl rings, is primarily responsible for the observed spectral features.

Studies on analogous pyrazole-based Schiff bases have identified distinct absorption bands that provide insight into the electronic transitions of the chromophore. nepjol.info Typically, two main absorption bands are observed. A high-energy band, usually found in the range of 325 nm, is assigned to a π–π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. A second, lower-energy band can appear at longer wavelengths, such as 415 nm, and is often attributed to a charge-transfer (CT) transition. nepjol.info This type of transition involves the movement of electron density from an electron-donor part of the molecule (like the p-tolyl group) to an electron-acceptor part.

The specific wavelengths (λmax) and intensities (molar extinction coefficients, ε) of these transitions can be influenced by the solvent polarity and the specific substitution pattern on the pyrazole core. nih.gov For example, the oxidation of a pyrazole derivative can be monitored using UV/Vis spectroscopy, where the formation of a radical cation leads to the appearance of new absorption bands at much longer wavelengths, around 650 nm. battery-power.eu

Table 3: Electronic Transitions in a Related Pyrazole Derivative
Absorption Maximum (λmax)AssignmentCompoundReference
325 nmπ–π* transition(E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine nepjol.info
415 nmCharge-transfer (CT) transition(E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine nepjol.info

Table of Mentioned Compounds

Compound Name
This compound
5-Methyl-3-p-tolyl-1H-pyrazole
Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate
1-(3-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde
3-(Thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
(E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine

Reactivity and Reaction Mechanism Studies of 3 Methyl 5 P Tolyl 1h Pyrazole Derivatives

Electrophilic Aromatic Substitution Reactions

The pyrazole (B372694) ring is considered a π-excessive aromatic system, which generally favors electrophilic substitution. nih.govmdpi.com In derivatives of 3-Methyl-5-p-tolyl-1H-pyrazole, the C4 position is the primary site for electrophilic attack. nih.govmdpi.compharmajournal.net This is due to the combined electron-donating effects of the methyl group at C3 and the p-tolyl group at C5, which increase the electron density at this position. The nitrogen atom at position 2, possessing a lone pair of electrons, also directs electrophiles to the C4 position. pharmajournal.net

Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. pharmajournal.net For instance, reaction with fuming sulfuric acid can introduce a sulfonic acid group at the C4 position. pharmajournal.net The reactivity towards electrophiles is, however, diminished in acidic media because the pyrazole nitrogen can be protonated, forming a pyrazolium (B1228807) cation which is less susceptible to electrophilic attack. pharmajournal.net

Nucleophilic Substitution Reactions

Nucleophilic attacks on the pyrazole ring are generally less favorable due to its electron-rich nature. nih.govmdpi.comchim.it However, they preferentially occur at the C3 and C5 positions, which are rendered more electrophilic by the adjacent nitrogen atoms. nih.govmdpi.com The presence of strong electron-withdrawing groups on the pyrazole ring can facilitate nucleophilic substitution. pharmajournal.netchim.it

In the context of this compound derivatives, nucleophilic substitution is not a common reaction pathway unless the ring is activated by other functional groups. For example, the presence of a good leaving group, such as a halogen, at the C5 position can allow for nucleophilic displacement. Studies on related 5-chloropyrazoles have shown that nucleophilic attack by primary alkylamines can occur, although the reactivity is influenced by the substituents on the pyrazole ring. chim.it

Tautomerism and its Influence on Reactivity

N-unsubstituted pyrazoles, including this compound, exist as a mixture of tautomers due to the migration of the proton between the two nitrogen atoms. mdpi.compharmajournal.net This results in two primary tautomeric forms for asymmetrically substituted pyrazoles: the 3-substituted and the 5-substituted isomers. In the case of this compound, this equilibrium involves the 3-methyl-5-p-tolyl and the 5-methyl-3-p-tolyl forms.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and temperature. nih.gov Theoretical studies have indicated that electron-donating groups tend to favor the tautomer where the group is at the 3-position, while electron-withdrawing groups favor the 5-position. The presence of both an electron-donating methyl group and a p-tolyl group creates a nuanced electronic environment that affects the tautomeric balance. nih.gov This tautomerism is critical as it influences the molecule's reactivity, hydrogen bonding capabilities, and how it interacts with biological targets. nih.govvulcanchem.com For instance, the alkylation of 3(5)-methyl-1H-pyrazole can lead to a mixture of N1- and N2-alkylated products, with the ratio depending on the reaction conditions and the nature of the alkylating agent. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity is a significant consideration in the synthesis and functionalization of pyrazole derivatives. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines to form pyrazoles can lead to a mixture of regioisomers. conicet.gov.aracs.org For the synthesis of this compound, the reaction between p-tolyl-1,3-butanedione and hydrazine (B178648) would be the classical approach. The regioselectivity of this condensation is influenced by the reaction conditions. For example, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation, favoring the 5-arylpyrazole isomer. conicet.gov.aracs.org

In reactions involving the pre-formed pyrazole ring, the inherent electronic properties dictate regioselectivity. As mentioned, electrophiles preferentially attack the C4 position. nih.govmdpi.com In cases where multiple reaction sites are available, such as in the functionalization of pyrazole derivatives, controlling the regioselectivity is crucial for obtaining the desired product. For instance, in multicomponent reactions to synthesize substituted pyrazoles, the regioselectivity can often be controlled by the choice of catalyst and reaction conditions. sioc-journal.cn

Stereoselectivity becomes relevant when chiral centers are introduced into the molecule. While the core pyrazole ring is planar, reactions at substituent groups or the formation of new chiral centers on side chains can lead to stereoisomers. For example, the vinylogous addition of 4-alkylidene-5-aminopyrazoles to alkyl trifluoropyruvates proceeds with high diastereoselectivity, affording highly functionalized tertiary alcohols. beilstein-journals.org

Ring-Opening and Ring-Closure Reactions

The pyrazole ring is generally stable; however, under certain conditions, it can participate in ring-opening and ring-closure (ANRORC - Addition of Nucleophile, Ring Opening, and Ring Closure) reactions. These transformations are often observed in highly substituted or activated pyrazole systems. For example, reactions of 1,4-dinitropyrazoles with arylhydrazines can proceed via an ANRORC mechanism to yield 1-aryl-4-nitropyrazoles. researchgate.net

Ring-closure reactions are fundamental to the synthesis of the pyrazole core itself, most commonly through the condensation of a 1,3-dielectrophilic species with a hydrazine. nih.govmdpi.com Furthermore, the pyrazole ring can be constructed from other heterocyclic systems. For example, 3-acyl-4,5-dihydrofurans react with hydrazines in the presence of a Brønsted acid to form 2-(pyrazol-4-yl)ethanols through a domino ring-closure-ring-opening sequence. rsc.org Pyrimidines and their N-alkyl salts can also undergo ring transformation reactions with nucleophiles like hydrazine to form pyrazoles. wur.nl Fused pyrazole systems can be synthesized via intramolecular ring-closure reactions, such as the silver(I)-mediated 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles to form 2H-furo[2,3-c]pyrazoles. nih.gov

Derivatization Strategies for Functionalization

The this compound scaffold can be functionalized at various positions to generate a diverse range of derivatives. nih.govconicet.gov.aracs.org Common strategies include:

N-Alkylation and N-Arylation: The NH proton of the pyrazole ring can be readily substituted with alkyl or aryl groups using appropriate electrophiles in the presence of a base. pharmajournal.net Phase-transfer catalysis has been employed for the reaction of 3(5)-methyl-1H-pyrazole with chloroform (B151607) to yield tris-pyrazolylmethanes. nih.gov

C4-Functionalization: As the most nucleophilic carbon, the C4 position is a prime target for introducing substituents via electrophilic substitution reactions.

Functionalization of Substituents: The methyl and p-tolyl groups can be modified. For example, the methyl group could potentially be halogenated or oxidized, while the tolyl group can undergo electrophilic aromatic substitution on its own phenyl ring.

Condensation Reactions: The active methylene (B1212753) group in pyrazolone (B3327878) derivatives (the keto form of hydroxypyrazoles) readily reacts with electrophiles like aldehydes. rjpbcs.com Although this compound itself does not have an active methylene group on the ring, derivatives can be designed to incorporate one.

Cross-Coupling Reactions: Halogenated derivatives of this compound can serve as substrates for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. mdpi.com

Multicomponent Reactions: One-pot multicomponent reactions provide an efficient route to highly substituted pyrazole derivatives. nih.gov For example, a three-component reaction of an aldehyde, tosylhydrazine, and a terminal alkyne can yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

These derivatization strategies are crucial for modulating the physicochemical and biological properties of the parent compound, enabling its application in diverse fields such as pharmaceuticals and materials science. chemimpex.com

Computational Chemistry and in Silico Investigations of 3 Methyl 5 P Tolyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular parameters that are crucial for understanding reactivity and stability. For derivatives of 3-Methyl-5-p-tolyl-1H-pyrazole, DFT calculations have been instrumental in elucidating their geometric and electronic features.

Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals, Molecular Electrostatic Potential)

The electronic landscape of a molecule is key to its chemical behavior. DFT calculations provide detailed information about this landscape through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals and their energy gap (ΔE) are fundamental descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring and the electron-donating p-tolyl group, while the LUMO can be distributed across the pyrazole and adjacent phenyl rings. mdpi.com For instance, in a related compound, 5-Chloro-3-methyl-1-phenyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide, the HOMO is located on the 3-methylphenyl ring, pyrazole ring, and amide bond, while the LUMO is on the pyrazole ring, phenyl ring, chlorine atom, and amide bond. mdpi.com The energy gap for this molecule was calculated to be 0.16616 Hartree. mdpi.com In another study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the HOMO and LUMO energies were calculated, and from these, global reactivity descriptors such as chemical potential, chemical softness, global electrophilicity index, and global hardness were determined. derpharmachemica.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how a molecule will interact with other molecules, including biological targets. In MEP maps, negative potential regions (typically colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while positive potential regions (blue) indicate areas prone to nucleophilic attack. For pyrazole derivatives, the MEP can highlight the reactive sites within the molecule. derpharmachemica.comresearchgate.net

A data table summarizing HOMO-LUMO energies and related quantum chemical parameters for a representative pyrazole derivative is presented below.

ParameterValue
HOMO Energy-4.85 eV materialsciencejournal.org
LUMO Energy-0.60 eV materialsciencejournal.org
Energy Gap (ΔE)4.25 eV materialsciencejournal.org
Ionization Potential (I)4.85 eV materialsciencejournal.org
Electron Affinity (A)0.60 eV materialsciencejournal.org
Global Hardness (η)2.12 eV materialsciencejournal.org
Global Softness (S)0.47 eV⁻¹ materialsciencejournal.org
Electronegativity (χ)2.72 eV materialsciencejournal.org
Electrophilicity Index (ω)1.75 eV materialsciencejournal.org
Data for 2-(p-tolyl)-2,3-dihydro-1H-perimidine, a related heterocyclic compound, calculated at the B3LYP/6-311G(d,p) level of theory. materialsciencejournal.org

Conformational Analysis and Stability

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its properties and biological activity. Conformational analysis involves identifying the most stable conformations (rotamers) and the energy barriers between them. For a molecule like this compound, rotation around the single bond connecting the pyrazole and p-tolyl rings is a key conformational variable.

DFT calculations can be used to optimize the geometry of different conformers and determine their relative energies. The most stable conformation is the one with the lowest energy. For pyrazole derivatives, the planarity of the pyrazole ring and the dihedral angles between the pyrazole and aryl rings are important structural parameters. nih.gov In some cases, the pyrazole ring can be distorted from planarity by bulky substituents. nih.gov The stability of a conformation is influenced by steric and electronic effects. For instance, gauche interactions between bulky groups can destabilize a conformation. lumenlearning.com

The optimized geometry of pyrazole derivatives reveals important information about bond lengths and angles. For example, in a series of [3-(3-phen-(4-nitrophenyl)yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the C2–C3–N7 bond angle was calculated to be around 112°, while the N7–N8–C3 bond angle was approximately 109.5°. nih.gov These values indicate some distortion in the pyrazole ring. nih.gov

Vibrational Frequency Analysis and Spectroscopic Predictions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be compared with experimental spectra to confirm the structure and assign vibrational modes.

The calculated vibrational spectrum is obtained from the second derivatives of the energy with respect to the atomic coordinates. A good correlation between the theoretical and experimental vibrational frequencies provides confidence in the accuracy of the computational model. For example, in a study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the calculated vibrational frequencies using the B3LYP/6-311++G(d,p) method showed good agreement with the experimental FT-IR spectrum. derpharmachemica.com The C-H out-of-plane bending vibrations were observed experimentally at 759 and 831 cm⁻¹ and calculated at 764 and 813 cm⁻¹, respectively. derpharmachemica.com Similarly, the C=C stretching modes were observed at 1597 and 1552 cm⁻¹ and calculated at 1580 and 1564 cm⁻¹. derpharmachemica.com

A table of selected calculated and experimental vibrational frequencies for a related pyrazole derivative is shown below.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C-H out-of-plane bending (ring C)759 derpharmachemica.com764 derpharmachemica.com
C-H out-of-plane bending (ring A)831 derpharmachemica.com813 derpharmachemica.com
C=C stretching (ring A)1597 derpharmachemica.com1580 derpharmachemica.com
C=C stretching (ring C)1552 derpharmachemica.com1564 derpharmachemica.com
N=N stretching1427 derpharmachemica.com1428 derpharmachemica.com
Data for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole. derpharmachemica.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. This allows for the exploration of conformational flexibility and the simulation of interactions with other molecules, such as proteins, in a more realistic, dynamic environment.

Conformational Dynamics and Flexibility

MD simulations can reveal the range of conformations that a molecule can adopt in solution or when bound to a target. By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can identify the most populated conformational states and the transitions between them. This information is crucial for understanding how a molecule might adapt its shape to fit into a binding site. For pyrazole derivatives, MD simulations could be used to study the flexibility of the p-tolyl group relative to the pyrazole ring and how this flexibility might influence its biological activity.

Ligand-Target Interactions in Dynamic Environments

One of the most powerful applications of MD simulations is in studying the interactions between a ligand (like this compound) and a biological target, such as an enzyme or receptor. After an initial binding pose is predicted using molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex and to identify key interactions that contribute to binding affinity. diva-portal.org These simulations can reveal how the ligand and protein adapt to each other's presence and can provide insights into the mechanism of action. For example, MD simulations of pyrazole derivatives binding to a kinase could show the formation and breaking of hydrogen bonds and other non-covalent interactions over time, providing a more complete picture of the binding event. diva-portal.org

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. tojqi.net It is instrumental in identifying potential biological targets for a ligand and estimating its binding affinity, which is often represented by a docking score. nih.gov This method simulates the interaction between a ligand, such as this compound, and the active site of a target protein, providing insights into the binding mode and the intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. johnshopkins.edu

While specific docking studies on this compound are not extensively detailed in the available literature, numerous studies on structurally related pyrazole derivatives highlight the potential targets and binding capabilities of this chemical scaffold. For instance, various pyrazole derivatives have been docked against a range of protein targets implicated in diseases like cancer, microbial infections, and inflammation.

Key Research Findings from Related Compounds:

Anticancer Targets: Docking studies on pyrazole-hybrid chalcone (B49325) conjugates have identified tubulin as a potential target. The most promising compounds fit well into the colchicine-binding site, forming crucial hydrogen bond interactions with key amino acid residues like ASN 249, ALA 250, and LYS 254. nih.gov In another study, thiazolyl-pyrazole derivatives showed promising binding affinities against the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. d-nb.info

Antimicrobial Targets: As potential antimicrobial agents, pyrazole derivatives have been docked against microbial enzymes such as DNA gyrase and secreted aspartic protease from Candida albicans. johnshopkins.edu These studies revealed that specific substitution patterns on the pyrazole ring lead to lower binding energies and effective binding modes within the enzyme's active site. johnshopkins.edu

Anti-inflammatory Targets: Cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Molecular docking of 5-amino-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide derivatives, which share a substituted pyrazole core, has been performed on the COX-2 enzyme. biointerfaceresearch.com These studies help in identifying selective COX-2 inhibitors, which are desirable for reducing inflammatory responses with fewer side effects. biointerfaceresearch.com

The following table summarizes representative docking studies performed on pyrazole derivatives, indicating the potential interaction capabilities of the pyrazole scaffold.

Derivative ClassProtein TargetKey Interactions/FindingsDocking Score (Example)
Thiazolyl-pyrazolesEGFR KinasePromising binding affinities within the active site.-3.4 kcal/mol
Pyrazole ChalconesTubulin (Colchicine site)Hydrogen bonds with ASN 249, ALA 250, LYS 254. nih.govNot Specified
Fused Pyrazolo[1,5-a]pyrimidinesDNA Gyrase (PDB: 2XCT)Lower binding energy with various binding modes. johnshopkins.eduNot Specified
Pyrazole CarbothioamidesCOX-2Promising results compared to the reference drug, celecoxib. biointerfaceresearch.comNot Specified
Pyrazole DerivativesC-RAF ProteinCompound M36 showed the lowest binding affinity score. nih.gov-9.7 kcal/mol

These studies collectively suggest that this compound, by virtue of its core structure, likely interacts with a range of biological targets, particularly protein kinases and enzymes involved in pathogenic and inflammatory processes. The p-tolyl group can engage in hydrophobic interactions, while the pyrazole ring's nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating strong binding to target proteins.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). biointerfaceresearch.com These models are built using statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to predict the activity or properties of new, untested compounds based on calculated molecular descriptors. acs.orgnih.gov Descriptors can encode various aspects of a molecule's structure, including topological, electronic, and steric features. shd-pub.org.rs

For the pyrazole class of compounds, QSAR studies have been instrumental in optimizing their therapeutic potential. By analyzing a series of related pyrazole derivatives, researchers can identify the key structural features that enhance a specific biological activity.

Applications in Pyrazole Derivatives Research:

Anticancer Agents: 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives to understand their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase. acs.orgnih.gov These studies revealed that adjacency and distance matrix descriptors significantly influence the inhibitory activity, providing a basis for designing new compounds with higher potency. nih.gov Similarly, 2D-QSAR models for other pyrazole derivatives have been created to predict anti-proliferative effects against various cancer cell lines, including PC-3 (prostate) and K562 (leukemia). nih.gov

Enzyme Inhibitors: QSAR studies on pyrazole derivatives as acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's disease, have highlighted the importance of molecular volume and the number of multiple bonds for activity. shd-pub.org.rs For other targets like human 4-Hydroxyphenylpyruvate dioxygenase (HPPD), QSAR models have successfully correlated electronic descriptors calculated by DFT (Density Functional Theory) with inhibitory activity. biointerfaceresearch.com

A typical QSAR study involves developing a model equation that links descriptors to activity. For example, a model for EGFR kinase inhibitors might look like: pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...

The statistical quality of these models is validated using metrics like the correlation coefficient (R²), leave-one-out cross-validation (Q²), and external validation on a test set of compounds. nih.gov

QSAR Study FocusModel TypeKey Findings/Significant Descriptors
EGFR Kinase Inhibition acs.orgnih.gov2D-QSARAdjacency/distance matrix descriptors are highly influential.
AChE Inhibition shd-pub.org.rs2D & 3D-QSARMolecular volume and number of multiple bonds are significant.
Anticancer Activity (Various Cell Lines) nih.gov2D-QSARModels developed to predict pIC₅₀ for in-house synthesized pyrazoles.
HPPD Inhibition biointerfaceresearch.comQSAR (MLR & Neural Network)Activity is strongly correlated with selected electronic descriptors.

These models provide valuable guidance for the structural modification of this compound to enhance its potential activity against specific biological targets.

ADMETox (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMETox profiling predicts these properties using computational models, saving significant time and resources in the early stages of drug discovery. nih.govajol.info These predictions are based on a compound's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity. Web-based tools like SwissADME and pkCSM are commonly used for these predictions. nih.gov

For pyrazole derivatives, ADMETox studies are crucial for assessing their drug-likeness and potential safety. johnshopkins.edu Key parameters evaluated include:

Absorption: Predicting oral bioavailability, often using rules like Lipinski's Rule of Five and Veber's Rule. nih.gov Most small-molecule pyrazole derivatives are found to be compliant with these rules, suggesting good potential for oral absorption. nih.gov

Distribution: Assessing whether the compound can cross the blood-brain barrier (BBB) or is highly bound to plasma proteins.

Metabolism: Predicting interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: Estimating the route and rate of elimination from the body.

Toxicity: Predicting potential toxicities, such as hepatotoxicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition).

The table below shows a representative in silico ADMETox profile for a class of pyrazole derivatives, illustrating the types of data generated. johnshopkins.eduajol.info

PropertyParameterPredicted Value/OutcomeSignificance
Physicochemistry Molecular Weight< 500 g/mol Compliant with Lipinski's Rule
LogP (Lipophilicity)< 5Compliant with Lipinski's Rule
Hydrogen Bond Donors< 5Compliant with Lipinski's Rule
Hydrogen Bond Acceptors< 10Compliant with Lipinski's Rule
Absorption Water SolubilityVariesAffects formulation and absorption
Caco-2 PermeabilityVariesIndicates intestinal absorption
Metabolism CYP2D6 InhibitorNoLow risk of specific drug interactions
CYP3A4 InhibitorNoLow risk of specific drug interactions
Toxicity AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG I InhibitorNoLow risk of cardiotoxicity

In silico studies on various pyrazole derivatives have generally shown favorable ADMETox profiles, indicating that they are promising candidates for drug development. ajol.infoajol.info These predictions suggest that this compound would likely exhibit good drug-like properties, though specific experimental validation would be required.

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key chemoinformatic technique that computationally screens large libraries of small molecules to identify those most likely to bind to a drug target. tojqi.netscielo.br This approach is far more rapid and cost-effective than high-throughput screening (HTS) of physical compounds.

Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening relies on the 3D structure of the target protein and involves docking thousands or millions of compounds into its active site. nih.gov Ligand-based methods use the knowledge of known active molecules to find other compounds with similar properties.

The pyrazole scaffold has been successfully identified as a privileged structure through virtual screening campaigns:

Proteasome Inhibitors: In one notable study, a virtual screen of approximately 340,000 small molecules against the active site of the proteasome led to the identification of a potent proteasome inhibitor with a pyrazole scaffold. nih.gov This compound demonstrated excellent metabolic stability and effectiveness in vivo. nih.gov

Anti-hyperglycemic Agents: Virtual screening of a library of 36 pyrazole derivatives of usnic acid was conducted to identify new potential anti-hyperglycemic agents targeting the PPARγ receptor. nih.govresearchgate.net This process, which included ADMET prediction and molecular docking, successfully identified lead compounds with high predicted binding affinity. nih.govresearchgate.net

Anticoagulants: A novel virtual screening algorithm was used to screen pyrazole derivatives, leading to the identification of new lead compounds with potential anticoagulant activity targeting Factor Xa. scielo.br

These examples demonstrate the power of chemoinformatics and virtual screening to navigate the vast chemical space and pinpoint promising pyrazole-based drug candidates. This compound and its analogues can be included in such libraries to explore their potential against a wide array of biological targets. tojqi.net

Advanced Research Applications of 3 Methyl 5 P Tolyl 1h Pyrazole Derivatives

Medicinal Chemistry Research

The scaffold of 3-methyl-5-p-tolyl-1H-pyrazole and its related pyrazole (B372694) structures serve as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov This versatility has made pyrazole derivatives a focal point in the rational design of new therapeutic agents. nih.gov Researchers have extensively explored this chemical class, leading to the development of compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. globalresearchonline.netmdpi.com

The synthesis of novel therapeutic agents based on the pyrazole core is an active area of research. A common and established method for creating the pyrazole ring involves the cyclocondensation reaction between an α,β-unsaturated ketone and a hydrazine (B178648) derivative. mdpi.com This reaction initially forms a pyrazoline, which is then oxidized to yield the aromatic pyrazole ring. mdpi.com

Variations on this fundamental approach allow for the creation of diverse derivatives. For instance, researchers have synthesized 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivatives to evaluate their antiproliferative activities against human cancer cell lines. nih.gov Another synthetic strategy involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide to produce pyrazole-1-carbothioamides, which can be further modified to create various thiazolyl-pyrazole derivatives with potential anticancer properties. d-nb.info

Other synthetic routes include:

The reaction of 1-(p-tolyl)butane-1,3-dione with hydrazine hydrate or phenylhydrazine to yield 3-methyl-5-(p-tolyl)-1H-pyrazole or its 1-phenyl derivative, respectively.

The synthesis of 5-(3-Methylthiophen-2-yl)-1-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole from 3-(3-methylthiophen-2-yl)-1-(p-tolyl)prop-2-en-1-one and phenylhydrazine hydrochloride. cell.com

The preparation of fused pyrazole ring systems by treating benzylidene derivatives of pyrazoles with hydrazine or phenylhydrazine. researchgate.netjmchemsci.com

These synthetic strategies enable the systematic modification of the pyrazole core at various positions, allowing chemists to fine-tune the molecule's properties to achieve desired therapeutic effects.

Understanding how these compounds exert their effects at a molecular level is crucial for their development as drugs. Research on this compound derivatives has focused on several key pharmacological mechanisms.

Many pyrazole derivatives function by inhibiting specific enzymes that are critical in disease processes.

Kinase Inhibition: Protein kinases are a major class of enzymes targeted in cancer therapy. researchgate.net Certain fused pyrazole derivatives have demonstrated protein kinase inhibitory activity. jmchemsci.com For example, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov Compounds from this series showed significant inhibitory activity with IC₅₀ values in the sub-micromolar range. nih.gov Another study identified thiazolyl-pyrazole derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) kinase, another key target in oncology. d-nb.info

Inhibitory Activity of Pyrazole Derivatives Against JNK3 Kinase nih.gov
CompoundIC₅₀ (μM)
7a0.635
7b0.824
8a0.227
8b0.361

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of many pyrazole compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes. A study on a series of pyrazole sulfonates identified 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate as a superior anti-inflammatory agent. mdpi.com This compound was also identified as a selective COX-2 inhibitor, which is a desirable profile for reducing gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Anti-inflammatory and COX-2 Inhibitory Activity of a Pyrazole Derivative mdpi.com
CompoundInhibition of Auricular Edema (%)COX-2 Selectivity Index (SI)
4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate27.0455

Other Enzyme Targets: Phenylpyrazole derivatives have also been developed as a new class of selective inhibitors for Myeloid cell leukemia 1 (MCL-1), an anti-apoptotic protein often overexpressed in tumors. nih.gov These compounds bind to the BH3-domain-binding pocket on the MCL-1 surface, disrupting its function. nih.gov

In addition to inhibiting enzymes, pyrazole derivatives can be designed to bind to specific cellular receptors. For example, researchers have developed regioselective syntheses of 4-alkyl-1,3,5-triarylpyrazoles specifically for their potential use as ligands for the estrogen receptor. mdpi.comnih.gov The ability to create unsymmetrically substituted pyrazoles is key to developing ligands that can selectively target different receptor subtypes. mdpi.comnih.gov

By interacting with key proteins like kinases or receptors, pyrazole derivatives can modulate entire cellular signaling pathways. A significant example is the induction of apoptosis (programmed cell death) in cancer cells. Phenylpyrazole derivatives that selectively inhibit the anti-apoptotic protein MCL-1 were shown to be effective in inducing caspase-dependent apoptosis in leukemia cells. nih.gov By inhibiting MCL-1, these compounds disrupt the balance of pro- and anti-apoptotic proteins, triggering the mitochondrial apoptosis pathway. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how specific changes in a molecule's structure affect its biological activity. nih.gov For pyrazole derivatives, SAR studies have provided critical insights for optimizing their potency and selectivity. nih.gov

In one study focused on developing inhibitors for meprin α and meprin β (metalloproteases), researchers systematically modified the substituents at positions 3 and 5 of the pyrazole ring. nih.gov The investigation revealed that a 3,5-diphenylpyrazole already exhibited high potency. nih.gov Introducing different groups allowed for the exploration of the enzyme's S1 and S1' pockets. nih.gov

SAR of 3,5-Substituted Pyrazoles as Meprin α Inhibitors nih.gov
Position 3 SubstituentPosition 5 SubstituentRelative Inhibitory Activity
PhenylPhenylHigh
PhenylMethylDecreased
PhenylBenzylDecreased
PhenylCyclopentylSimilar to Phenyl-Phenyl

Further studies on this scaffold showed that N-substitution on the pyrazole ring with lipophilic moieties, such as a methyl or phenyl group, resulted in a decrease in activity against meprins compared to the unsubstituted version. nih.gov These SAR studies are crucial for guiding the design of more effective and selective inhibitors. nih.govnih.gov By understanding which structural features are essential for activity, chemists can focus their synthetic efforts on the most promising molecular designs. nih.gov

Development of Multi-Target Directed Ligands

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. nih.govmdpi.com This property makes it an ideal framework for designing Multi-Target Directed Ligands (MTDLs), which are single molecules engineered to interact with several targets simultaneously. This approach is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often involved. nih.govresearchgate.net

Researchers leverage the structural versatility of the pyrazole ring to optimize interactions with different receptors. For instance, modifications to the substituents on the pyrazole core can enhance potency, selectivity, and pharmacokinetic properties. researchgate.net Pyrazole-based compounds have been successfully developed as multi-kinase inhibitors, demonstrating their potential in oncology by targeting several protein kinases involved in tumor growth and progression. nih.govmdpi.com The development of drugs like Barasertib, an Aurora kinase inhibitor, highlighted the advantage of the pyrazole scaffold in affording potent and less lipophilic compounds with superior drug-like properties compared to other heterocyclic systems. mdpi.com

Agricultural Chemistry Research

In the agrochemical sector, derivatives of this compound are integral to creating next-generation crop protection solutions. mdpi.com The inherent biological activity of the pyrazole ring has been harnessed to produce effective herbicides, fungicides, and insecticides, contributing significantly to sustainable agriculture. globalresearchonline.net

Pyrazole derivatives are a well-established class of herbicides. tsijournals.com Many commercial herbicides, including pyrazolate and pyrazoxyfen, are based on this core structure. nih.gov Research focuses on synthesizing novel analogs that can offer improved efficacy and new modes of action to combat weed resistance.

The primary mode of action for many pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical in plants for carotenoid biosynthesis. By inhibiting HPPD, these herbicides disrupt the production of carotenoids, which protect chlorophyll from photooxidation. The absence of carotenoids leads to chlorophyll destruction, resulting in the characteristic bleaching or whitening of treated weeds, ultimately causing their death. nih.gov

Studies have shown that introducing specific functional groups, such as a 2,2,2-trifluoroethyl group at the N1-position of the pyrazole ring, can significantly enhance herbicidal activity against various weeds. nih.gov

Table 1: Herbicidal Activity of Selected Pyrazole Derivatives

Compound IDTarget Weed SpeciesApplicationEfficacy/Inhibition Rate
6d ¹Digitaria sanguinalis (Large Crabgrass)Post-emergence (750 g a.i. ha⁻¹)82% inhibition of fresh weight nih.gov
3-1 ²Echinochloa crusgalli (Barnyard Grass)In vitroEC₅₀ value of 64.32 µg/mL mdpi.com
3-7 ²Dactylis glomerata (Orchard Grass)In vitroEC₅₀ value of 59.41 µg/mL mdpi.com
6a, 6c ³Digitaria sanguinalis, Abutilon theophrastiPost-emergence (150 g a.i./hm²)50-60% inhibitory activities mdpi.comresearchgate.net

¹Compound 6d: 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine nih.gov ²Compounds 3-1 and 3-7 are novel substituted pyrazole aminopropylisothiocyanates mdpi.com ³Compounds 6a and 6c are phenylpyridine moiety-containing pyrazole derivatives mdpi.comresearchgate.net

The pyrazole scaffold is a key component in numerous commercial fungicides used to protect crops from a wide range of phytopathogenic fungi. mdpi.comresearchgate.net Research in this area focuses on designing and synthesizing novel pyrazole carboxamides and other derivatives with broad-spectrum antifungal activity. nih.govnih.gov

The antifungal mechanisms of pyrazole derivatives can vary. Some compounds act by inhibiting fungal respiration, while others may interfere with cell wall synthesis or other vital cellular processes. nih.gov For example, studies on certain pyrazole derivatives have shown they can block nutritional transportation, leading to cell senescence and death in fungi. The introduction of specific substituents, such as a trifluoromethoxy group, onto the pyrazole structure has been shown to yield compounds with potent activity against fungi like Fusarium graminearum. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

Compound IDTarget FungiEfficacy (EC₅₀ or Inhibition %)
7ai ¹Rhizoctonia solaniEC₅₀ value of 0.37 μg/mL nih.gov
1v ²Fusarium graminearum81.22% inhibition at 100 μg/mL nih.gov
1v ²Colletotrichum micotianae56.03% inhibition at 100 μg/mL nih.gov
Various ³S. aureus, E. faecalisEffective in inhibiting and eradicating biofilms nih.gov

¹Compound 7ai: An isoxazolol pyrazole carboxylate derivative nih.gov ²Compound 1v: A pyrazole compound bearing an aryl OCF₃ group and a cycloalkyl substituent nih.gov ³Compound series 46: Trifluoromethyl phenyl-substituted pyrazole derivatives nih.gov

A primary mode of action for many pyrazole insecticides is the antagonism of the gamma-aminobutyric acid (GABA) receptor in the insect nervous system. By blocking this receptor, the insecticides disrupt nerve signal transmission, leading to hyperexcitation and the death of the insect. Another important target is the ryanodine receptor (RyR), a calcium release channel in insect muscle cells, which is targeted by pyrazole-heterocyclic diamide insecticides. researchgate.net

Beyond crop protection, certain substituted pyrazole compounds have been identified as effective plant growth regulants. google.com These molecules can influence various aspects of plant development, such as terminating vegetative growth while allowing fruit development to continue, which can reduce lodging and increase harvestable yield. google.com

Research has demonstrated that pyrazole derivatives can induce callusogenesis and rhizogenesis (the formation of roots) in plant tissue cultures. nasu-periodicals.org.ua The specific effects often depend on the compound's concentration. Some pyrazole derivatives have shown potential to act as substitutes for natural plant hormones like auxin, influencing morphometric and biochemical parameters in seedlings. researchgate.net For example, compounds such as 3-(2-carboxyphenyl)-5-phenylpyrazole have been shown to control weeds while allowing crops like peanuts to recover and grow well. google.com

Materials Science Research

The unique electronic and structural properties of the pyrazole ring make its derivatives valuable in materials science. The intrinsic fluorescence and solid-state properties of pyrazoles are leveraged in various applications. globalresearchonline.net Researchers are exploring their use in the development of advanced materials such as:

Conductive Polymers and Photovoltaic Materials: The electron-rich nature of the pyrazole ring makes it suitable for incorporation into polymers and materials designed for solar energy conversion.

Dyes and Fluorescent Probes: Pyrazole derivatives are used in the synthesis of dyes, such as pyrazolone (B3327878) dyes, and as fluorescent sensors. globalresearchonline.net

Organic Electronics: The photoluminescent and optoelectronic properties of pyrazole-based compounds are being investigated for use in various electronic devices.

Development of Fluorescent Dyes and Labels

Derivatives of this compound, particularly its tautomer 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one, serve as crucial intermediates in the synthesis of various dyes. nih.govdyestuffintermediates.com This pyrazolone derivative is a key coupling component in the production of specific azo dyes, which are a class of organic compounds characterized by the presence of a diazene functional group (R−N=N−R′). The extended π-conjugation in these molecules is responsible for their color and, in some cases, their fluorescent properties.

A notable application of 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one is in the manufacturing of commercial pigments. For instance, it is used as a coupling agent in the synthesis of C.I. Pigment Orange 34 and C.I. Pigment Red 37. dyestuffintermediates.comdyestuffintermediates.comdyestuffintermediates.com The synthesis of these pigments typically involves a diazo-coupling reaction. In this reaction, an aromatic amine is treated with a source of nitrous acid to form a diazonium salt, which then reacts with the electron-rich 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one to form the final azo dye.

The general manufacturing process for these pigments is as follows:

Diazotization: An aromatic diamine, such as 3,3′-dichlorobenzidine for Pigment Orange 34 or 3,3′-dimethoxybenzidine for Pigment Red 37, is treated with sodium nitrite in an acidic medium to form a bis-diazonium salt. dyestuffintermediates.comzeyachem.net

Coupling Reaction: The resulting bis-diazonium salt is then coupled with two equivalents of 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one to yield the final diarylide azo pigment. dyestuffintermediates.comzeyachem.net

While primarily used as pigments, pyrazolone-based azo dyes have been shown to exhibit fluorescence. nih.govresearchgate.net The fluorescence properties of these dyes are influenced by factors such as the nature of the substituents on the aryl rings and the solvent polarity. nih.govresearchgate.net Research on various pyrazolone azo dyes has indicated that they can exist in different tautomeric forms (azo-enol and keto-hydrazone), and this equilibrium can affect their photophysical properties. nih.gov The keto-hydrazone form is often associated with fluorescence. Studies on related pyrazolone azo dyes have shown that their emission spectra can be tuned by altering the electronic properties of the substituents. nih.govresearchgate.net

Below is a table summarizing the pigments synthesized using 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one.

Pigment NameC.I. NameCAS NumberMolecular FormulaManufacturing Method
Pigment Orange 342111515793-73-4C₃₄H₂₈Cl₂N₈O₂Coupling of bis-diazotized 3,3′-dichlorobenzidine with 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one. dyestuffintermediates.comzeyachem.net
Pigment Red 37212056883-91-6C₃₆H₃₄N₈O₄Coupling of bis-diazotized 3,3′-dimethoxybenzidine with 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one. dyestuffintermediates.comnih.gov

Applications in Sensor Technologies

While the broader class of pyrazole derivatives has been extensively investigated for applications in sensor technologies, detailed research specifically focusing on derivatives of this compound as the core recognition element in chemosensors is limited in the available scientific literature. However, the inherent properties of the pyrazole scaffold suggest the potential for developing such sensors.

Pyrazole derivatives are known to act as effective ligands for various metal ions due to the presence of nitrogen atoms with available lone pairs of electrons. This chelating ability is the fundamental principle behind their use in colorimetric and fluorescent sensors. The binding of a metal ion to a pyrazole-based ligand can induce a change in the electronic properties of the molecule, leading to a detectable change in its absorption or emission spectrum.

The design of a pyrazole-based sensor typically involves incorporating a signaling unit (a fluorophore or chromophore) and a receptor unit (the pyrazole moiety) into a single molecule. The tolyl and methyl substituents on the this compound core could potentially influence the selectivity and sensitivity of such sensors by modifying the steric and electronic environment of the metal-binding site. Further research is required to synthesize and characterize specific sensor molecules derived from this compound and to evaluate their performance in the detection of various analytes.

Polymer Chemistry and Advanced Material Synthesis

The utilization of this compound in the synthesis of polymers and advanced materials is an area with potential, though specific examples in the peer-reviewed literature are not widespread. One commercial source suggests its use in the development of polymers that require specific thermal and mechanical properties. chemimpex.com This indicates that the pyrazole moiety, when incorporated into a polymer backbone or as a pendant group, may impart desirable characteristics such as thermal stability and rigidity.

The pyrazole ring is a robust heterocyclic system, and its incorporation into polymer chains could enhance their thermal stability. Furthermore, the potential for pyrazole units to participate in intermolecular interactions, such as hydrogen bonding or metal coordination, could be exploited to create cross-linked materials or polymers with specific morphologies.

Coordination Chemistry and Metal Complexation Studies

Pyrazole Ligand Design and Synthesis

The design and synthesis of ligands based on the this compound scaffold for coordination with metal ions is a field with considerable potential, although it remains largely unexplored in detail. Pyrazoles, in general, are excellent ligands for a wide range of metal ions due to the presence of two nitrogen atoms, allowing for various coordination modes. researchgate.net The substituents at the 3 and 5 positions of the pyrazole ring play a crucial role in determining the steric and electronic properties of the resulting ligands, which in turn influence the geometry, stability, and reactivity of the metal complexes.

Starting from this compound, a variety of polydentate ligands can be envisioned. For example, functional groups capable of coordination, such as carboxylates, pyridyls, or amines, could be introduced at the N1 position or on the tolyl ring. The synthesis of such derivatives would allow for the creation of bidentate, tridentate, or even higher-denticity ligands. The steric bulk of the tolyl group at the 5-position would likely influence the coordination geometry around the metal center, potentially creating specific pockets or channels in the resulting complexes.

Investigation of Metal-Ligand Interactions and Complex Stability

The interaction of ligands derived from this compound with metal ions and the stability of the resulting complexes are expected to be governed by several factors. The electronic nature of the pyrazole ring, influenced by the methyl and tolyl substituents, will affect its σ-donating and π-accepting properties. The steric hindrance provided by the bulky tolyl group will also play a significant role in the coordination number and geometry of the metal center.

Characterization of such complexes would typically involve techniques such as X-ray crystallography to determine the solid-state structure, NMR spectroscopy to probe the structure in solution, and UV-Vis spectroscopy to study the electronic transitions.

Catalytic Applications of Pyrazole-Metal Complexes

Metal complexes containing pyrazole-based ligands have been widely explored as catalysts in a variety of organic transformations. nih.gov The modular nature of pyrazole ligands allows for the fine-tuning of the catalyst's activity and selectivity by modifying the substituents on the pyrazole ring.

Although specific catalytic applications of metal complexes derived from this compound have not been extensively reported, the structural features of such complexes suggest their potential in catalysis. The steric environment created by the tolyl group could be beneficial in stereoselective catalysis. The electronic properties of the ligand could be tuned to modulate the reactivity of the metal center.

Potential areas of application for such catalysts could include oxidation reactions, C-C coupling reactions, and polymerization catalysis. Further research is needed to synthesize and screen metal complexes of this compound-based ligands for their catalytic activity in various organic reactions.

Supramolecular Chemistry Research

The inherent ability of the pyrazole ring to engage in hydrogen bonding is a cornerstone of its utility in supramolecular chemistry. The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the lone pair of electrons on the sp2-hybridized nitrogen atom serves as a hydrogen bond acceptor. This dual functionality allows for the formation of predictable and robust intermolecular interactions, which are essential for the construction of well-defined supramolecular assemblies.

Self-Assembly and Host-Guest Interactions

The principles of molecular recognition and self-assembly are central to the design of complex supramolecular structures. In the case of this compound derivatives, the interplay of hydrogen bonding, π-π stacking interactions between the aromatic rings, and van der Waals forces dictates the formation of higher-order structures.

Self-Assembly:

Research into the crystal engineering of pyrazole derivatives has revealed their propensity to form various self-assembled motifs. Depending on the nature and position of substituents on the pyrazole core, these molecules can aggregate into discrete cyclic structures or extend into one-, two-, or three-dimensional networks. For instance, in the solid state, unsubstituted pyrazole is known to form trimers and catemers (chain-like polymers) through N-H···N hydrogen bonds. While specific studies on the self-assembly of this compound are not extensively documented in the reviewed literature, the foundational principles of pyrazole chemistry suggest that its derivatives would exhibit similar self-assembling behavior, likely influenced by the steric and electronic effects of the methyl and p-tolyl groups.

The formation of these assemblies can be controlled by factors such as solvent polarity and temperature. In solution, the equilibrium between different aggregated states can be manipulated, offering potential applications in areas like controlled release and responsive materials.

Host-Guest Interactions:

When incorporated into larger macrocyclic or cage-like structures, this compound derivatives can function as hosts capable of selectively binding guest molecules. The cavity of such a host can be designed to have a specific size, shape, and chemical environment, enabling it to recognize and encapsulate complementary guests. The p-tolyl group, in particular, can contribute to the formation of a hydrophobic pocket, suitable for binding organic guest molecules.

The binding event in a host-guest system is typically driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and electrostatic interactions. The pyrazole moiety can play a direct role in guest recognition by forming hydrogen bonds with the guest molecule. The strength and selectivity of these interactions can be fine-tuned by modifying the substituents on the pyrazole ring.

Table 1: Potential Supramolecular Assemblies of Pyrazole Derivatives

Assembly TypeDriving Force(s)Potential Application
Dimers/TrimersHydrogen BondingCrystal Engineering
Linear ChainsHydrogen BondingNanomaterials
MacrocyclesCovalent Synthesis + Non-covalent InteractionsHost-Guest Chemistry
Coordination PolymersMetal-Ligand CoordinationCatalysis, Gas Storage

Development of Molecular Receptors and Sensors

The ability of this compound derivatives to engage in specific molecular recognition events makes them excellent candidates for the development of molecular receptors and sensors. These are molecules designed to detect the presence of specific analytes, such as ions or small molecules, through a measurable signal change.

Molecular Receptors:

A molecular receptor based on a this compound derivative would typically feature a binding site where the pyrazole nitrogen atoms can coordinate with a target analyte. The selectivity of the receptor is determined by the preorganization of the binding site and the complementarity of its interactions with the analyte. For example, a receptor designed for a specific metal ion might incorporate multiple pyrazole units arranged in a way that creates a coordination pocket perfectly sized for that ion.

Molecular Sensors:

To function as a sensor, a molecular receptor must be coupled to a signaling unit. This is often a chromophore or a fluorophore whose photophysical properties are sensitive to the binding event. When the analyte binds to the receptor, it can induce a change in the electronic environment of the signaling unit, leading to a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

Pyrazole derivatives have been successfully employed in the design of fluorescent sensors for a variety of metal ions, including Fe³⁺, Zn²⁺, and Cu²⁺. The sensing mechanism in these systems often relies on processes such as:

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing properties of the pyrazole ring, affecting the ICT process within the sensor molecule and leading to a change in its fluorescence emission.

Chelation-Enhanced Fluorescence (CHEF): In some cases, the free ligand is non-fluorescent or weakly fluorescent due to quenching processes. Upon chelation to a metal ion, the rigidity of the molecule increases, which can suppress non-radiative decay pathways and lead to a significant enhancement of fluorescence.

Photoinduced Electron Transfer (PET): The pyrazole moiety can act as a photoinduced electron donor or acceptor. Binding of an analyte can modulate the PET process, "switching on" or "switching off" the fluorescence of the sensor.

While specific examples of sensors based on the this compound scaffold are not prevalent in the current body of literature, the established principles of pyrazole-based sensor design provide a strong foundation for the future development of such systems. The p-tolyl group could be further functionalized with fluorophores to create highly sensitive and selective sensors.

Table 2: Examples of Pyrazole-Based Sensor Mechanisms

Sensing MechanismDescriptionAnalyte Type
Intramolecular Charge Transfer (ICT)Analyte binding alters the electronic properties of the sensor, affecting the charge transfer and causing a spectral shift.Metal Ions, Anions
Chelation-Enhanced Fluorescence (CHEF)Analyte binding restricts molecular vibrations, enhancing fluorescence intensity.Metal Ions
Photoinduced Electron Transfer (PET)Analyte binding modulates the transfer of electrons upon photoexcitation, turning fluorescence "on" or "off".Metal Ions, Protons

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Pyrazole (B372694) Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyrazole-based compounds. researchgate.netresearchgate.net These computational tools can dramatically accelerate the identification of novel drug candidates by analyzing vast datasets to predict the biological activities and physicochemical properties of molecules like 3-Methyl-5-p-tolyl-1h-pyrazole. researchgate.neteurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms such as multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks (ANN), are becoming indispensable in drug discovery. jmpas.comrjsocmed.com These models establish mathematical relationships between the structural features of pyrazole derivatives and their biological effects, enabling the prediction of a compound's activity before it is even synthesized. jmpas.com For instance, ML-based QSAR models have been developed for pyrazoline derivatives to predict their anti-tubercular activity, demonstrating the potential of these techniques to identify promising therapeutic agents. jmpas.comresearchgate.net By applying similar models to this compound, researchers could predict its potential efficacy against various diseases, optimizing its structure for enhanced activity and selectivity.

The application of AI extends to optimizing clinical trial designs and improving the efficiency of bringing new pyrazole-based drugs to market. researchgate.net Machine learning can help in patient stratification, identifying individuals who are most likely to respond to a particular pyrazole therapeutic.

Table 1: Application of Machine Learning in Predicting Bioactivity of Pyrazole Derivatives

Machine Learning Model Pyrazole Derivative Class Predicted Bioactivity Reference
Multiple Linear Regression (MLR), Support Vector Machine (SVM) Pyrazoline Anti-tubercular jmpas.com
Artificial Neural Networks (ANN), Boosted Trees Anthrapyrazole Antitumor rjsocmed.com
Multilayer Perceptron (MLP) General Compounds ERα Bioactivity for Breast Cancer frontiersin.org

Advanced Synthetic Methodologies (e.g., Photocatalysis, Electrocatalysis)

The synthesis of pyrazole derivatives is undergoing a significant transformation with the advent of advanced methodologies such as photocatalysis and electrocatalysis. These techniques offer greener, more efficient, and highly selective routes to pyrazole synthesis compared to traditional methods. acs.orgnih.govacs.orgacs.org

Photocatalysis, utilizing visible light to drive chemical reactions, has emerged as a powerful tool for the regioselective synthesis of pyrazoles. nih.govacs.orgacs.orgorganic-chemistry.org For example, a domino sequence involving a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation has been developed, using α,β-unsaturated aldehydes as alkyne equivalents. nih.govacs.orgacs.org This method, which can be performed under green-light irradiation, highlights the potential for developing novel, light-driven syntheses of compounds like this compound. nih.govacs.orgacs.org

Electrocatalysis provides another sustainable and atom-efficient approach. acs.org An electrochemical method for the C–H/S–H coupling of pyrazol-5-amines and thiophenols has been demonstrated, avoiding the need for metal catalysts and external chemical oxidants. acs.org Similarly, an eco-friendly three-component reaction for synthesizing 4-bromopyrazoles has been achieved through electrocatalysis. sioc-journal.cn These advancements pave the way for developing cleaner and more efficient synthetic pathways for a wide range of pyrazole derivatives.

Continuous-flow chemistry is also being explored to enhance the safety and scalability of pyrazole synthesis, particularly for reactions involving hazardous intermediates. mdpi.com

Nanotechnology Integration and Nano-Composites

The convergence of nanotechnology and pyrazole chemistry is opening up new frontiers in materials science and medicine. mdpi.comijrpr.com The incorporation of pyrazole derivatives into nanoscale materials can lead to novel nano-composites with enhanced properties and functionalities. researchgate.nettandfonline.compsu.edu

One promising application is in the development of advanced drug delivery systems. Encapsulating pyrazole derivatives, which may have poor water solubility, within nanoparticles or dendrimers can improve their bioavailability and enable targeted delivery to specific cells or tissues. nih.govmdpi.comnih.gov For instance, water-soluble nanoparticles based on dendrimers have been used to encapsulate bioactive pyrazole derivatives, enhancing their potential as therapeutic agents. nih.govmdpi.com

Furthermore, pyrazole derivatives have been successfully grafted onto the surface of multiwalled carbon nanotubes (MWCNTs). tandfonline.comnih.gov These pyrazole-functionalized MWCNTs have shown enhanced antimicrobial activity compared to the individual components, demonstrating the synergistic effects that can be achieved through nanotechnology integration. tandfonline.comnih.gov Polyazomethine/pyrazole nanocomposites with zinc oxide have also been synthesized, exhibiting good thermal stability and antimicrobial properties. researchgate.net The unique electronic and structural characteristics of this compound could be harnessed in the creation of novel nano-composites for a variety of applications, from electronics to catalysis.

Table 2: Examples of Pyrazole-Based Nanomaterials and Their Applications

Nanomaterial Pyrazole Component Application Reference
Dendrimer Nanoparticles Bioactive Pyrazole Derivative Enhanced Water Solubility, Drug Delivery nih.govmdpi.com
Multiwalled Carbon Nanotubes (MWCNTs) Pyrazole and Pyrazolone (B3327878) Derivatives Antimicrobial Agents tandfonline.comnih.gov
Polyazomethine/Zinc Oxide Nanocomposites Polyazomethine/Pyrazole Antimicrobial Applications researchgate.net

Precision and Personalized Therapeutics Development

The future of medicine lies in a personalized approach, where treatments are tailored to the individual characteristics of a patient's disease. nih.govpropharmaresearch.com Pyrazole derivatives, with their vast chemical diversity and ability to interact with specific biological targets, are well-suited for the development of precision therapeutics. nih.govhenryford.comunifr.ch

A key aspect of personalized medicine is the use of molecular imaging to diagnose and monitor diseases. nih.gov Pyrazole-based scaffolds are being utilized to develop fluorine-18-labeled radiotracers for Positron Emission Tomography (PET) imaging. nih.gov These radiotracers can selectively bind to specific targets in the body, allowing for non-invasive visualization of disease processes and helping to guide treatment decisions. nih.gov The development of a PET tracer based on the this compound structure could enable the targeted imaging of specific cancers or neurological disorders.

Furthermore, the ability to fine-tune the structure of pyrazole derivatives allows for the design of highly selective inhibitors for specific enzymes or receptors implicated in disease. tandfonline.comnih.govnih.gov This selectivity is crucial for minimizing off-target effects and improving the safety and efficacy of drugs. ijrpr.com By understanding the genetic and molecular basis of a patient's disease, it may be possible to design a pyrazole-based drug, potentially a derivative of this compound, that is optimized for that individual.

Sustainable and Eco-Friendly Applications

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and pyrazoles are no exception. mdpi.comnih.govbenthamdirect.comjetir.orgbohrium.com Researchers are actively developing environmentally friendly protocols for the synthesis of pyrazole derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govbenthamdirect.com

Green synthetic strategies for pyrazoles include solvent-free reactions, the use of eco-friendly catalysts like ammonium (B1175870) chloride, and energy-efficient techniques such as microwave and ultrasonic assistance. mdpi.comnih.govbenthamdirect.comjetir.org Ionic liquids are also being explored as recyclable catalysts and solvents for pyrazole synthesis. bohrium.com These methods not only reduce the environmental impact but can also lead to higher yields and shorter reaction times. nih.govbohrium.com

Beyond green synthesis, pyrazole derivatives are finding applications in sustainable technologies. For example, they are being investigated for use in energetic materials, offering potentially more environmentally friendly alternatives to traditional explosives and propellants. consensus.app The development of luminescent pyrazole derivatives through eco-friendly methods also opens up possibilities for their use in organic electronics, such as in thin, solid-state films. rsc.org The application of green chemistry principles to the synthesis and lifecycle of this compound will be crucial for its future development and commercialization.

Table 3: Eco-Friendly Synthetic Methods for Pyrazole Derivatives

Green Chemistry Approach Key Features Reference
Catalyst-Free Condensation Environmentally friendly, avoids heavy metal catalysts. mdpi.com
Microwave and Ultrasound-Assisted Synthesis Energy-efficient, reduced reaction times. nih.govbenthamdirect.com
Use of Green Catalysts (e.g., ammonium chloride) Sustainable and minimizes environmental impact. jetir.org
Ionic Liquids as Catalysts/Solvents Recyclable, high atom economy. bohrium.com
Ball Mill Reactions Solvent-free, reproducible. rsc.org

Q & A

Q. What are the common synthetic routes for 3-Methyl-5-p-tolyl-1H-pyrazole, and how are they optimized for yield and purity?

The compound is typically synthesized via cyclocondensation reactions. A standard method involves reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones under reflux conditions. For example, substituted pyrazoles can be prepared by condensing p-tolyl-substituted enones with methylhydrazine in ethanol at 80°C for 12–24 hours . Optimization includes adjusting reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Characterization is validated using 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy .

Q. How is the crystal structure of this compound determined, and what software tools are essential for analysis?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions (e.g., in dichloromethane/hexane). Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution employs direct methods in SHELXS or SHELXD , followed by refinement via SHELXL to resolve anisotropic displacement parameters and hydrogen bonding networks . Visualization tools like Mercury CSD (for packing diagrams) and ORTEP-3 (for thermal ellipsoid plots) are critical. Key metrics (bond lengths, angles, torsion angles) are cross-validated against the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects in solution-state NMR vs. solid-state SCXRD. To address this:

  • Perform variable-temperature NMR to detect tautomeric equilibria (e.g., NH proton exchange in pyrazole rings) .
  • Use DSC/TGA to assess thermal stability and polymorphism.
  • Re-refine SCXRD data with SHELXL constraints (e.g., riding hydrogen models) to confirm hydrogen bonding patterns .
  • Compare experimental NMR chemical shifts with DFT-calculated values (using Gaussian or ORCA) to validate conformer populations .

Q. What strategies are effective for optimizing regioselectivity in the synthesis of this compound analogs?

Regioselectivity in pyrazole formation is influenced by electronic and steric factors:

  • Electronic control : Use electron-withdrawing groups (EWGs) on the enone to direct hydrazine attack to the β-position.
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [BMIM][BF₄]) can enhance selectivity by stabilizing transition states .
  • Microwave-assisted synthesis : Reduces reaction time (<1 hour) and improves regioselectivity by minimizing side reactions . Post-reaction analysis via LC-MS or GC-MS identifies regioisomeric ratios, while SCXRD confirms the dominant product’s structure.

Q. How can computational methods enhance the design of this compound-based materials?

  • Molecular docking : Predict binding affinities for biological targets (e.g., enzyme active sites) using AutoDock Vina or Schrödinger Suite .
  • DFT calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to study electronic properties (HOMO-LUMO gaps, electrostatic potentials) relevant to optoelectronic applications .
  • Crystal structure prediction (CSP) : Tools like Mercury CSD ’s packing similarity module identify stable polymorphs by comparing intermolecular interactions (e.g., π-π stacking, hydrogen bonds) with known structures .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for this compound in different assay systems?

  • Assay conditions : Variations in solvent (DMSO vs. aqueous buffer) or cell lines (e.g., HEK293 vs. HeLa) can alter compound solubility or metabolism. Validate via dose-response curves (IC₅₀) and control experiments with reference inhibitors .
  • Metabolic stability : Use LC-MS/MS to quantify parent compound vs. metabolites in biological matrices.
  • Structural analogs : Compare activity trends with derivatives (e.g., 5-aryl vs. 3-alkyl substitutions) to identify pharmacophoric motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.